![molecular formula C19H22N2O2S B7461031 2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-N-phenylacetamide](/img/structure/B7461031.png)
2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TMA-2 and belongs to the class of tryptamine analogs. TMA-2 has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and limitations have been studied extensively.
作用機序
The mechanism of action of TMA-2 is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in regulating mood, perception, and cognition. TMA-2 has also been found to affect other serotonin receptors, including 5-HT1A and 5-HT2C.
Biochemical and Physiological Effects:
TMA-2 has been shown to induce psychedelic effects in humans, including altered perception, mood, and thought processes. It has also been found to increase heart rate and blood pressure, and to cause pupil dilation. TMA-2 has been studied for its potential neuroprotective effects, as it has been found to increase brain-derived neurotrophic factor (BDNF) levels in the brain.
実験室実験の利点と制限
TMA-2 has several advantages as a research tool, including its ability to induce psychedelic effects similar to other tryptamine analogs, its potential neuroprotective effects, and its ability to modulate serotonin receptor activity. However, TMA-2 also has limitations, including its potential for abuse and its lack of selectivity for specific serotonin receptors.
将来の方向性
There are several future directions for research on TMA-2. One potential area of investigation is its potential therapeutic use for mental health disorders, such as depression and anxiety. Other potential areas of research include its effects on neuroplasticity and its potential use as a research tool to study the serotonin system in the brain. Further studies are needed to fully understand the mechanism of action and potential applications of TMA-2.
In conclusion, TMA-2 is a chemical compound with potential applications in various scientific fields. Its synthesis method has been optimized, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. Further research is needed to fully understand its potential therapeutic applications and use as a research tool.
合成法
The synthesis of TMA-2 involves the condensation of 2,4,6-trimethylaniline with ethyl 2-(methylthio)-2-oxoacetate, followed by the reduction of the intermediate product with sodium borohydride. The resulting product is then treated with phenylacetyl chloride to yield TMA-2. This synthesis method has been optimized to obtain high yields of TMA-2.
科学的研究の応用
TMA-2 has been studied for its potential applications in various scientific fields, including pharmacology, neurochemistry, and toxicology. It has been found to exhibit psychedelic effects similar to other tryptamine analogs, which has led to its investigation as a potential therapeutic agent for mental health disorders. TMA-2 has also been studied for its potential use as a research tool to study the serotonin system in the brain.
特性
IUPAC Name |
2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-13-9-14(2)19(15(3)10-13)21-18(23)12-24-11-17(22)20-16-7-5-4-6-8-16/h4-10H,11-12H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFIHEKQTMIXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSCC(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



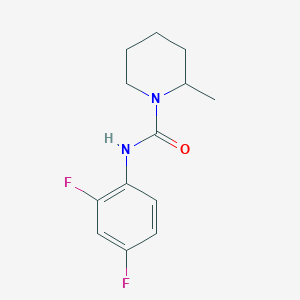
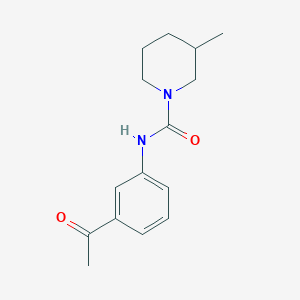
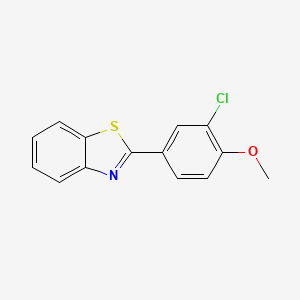

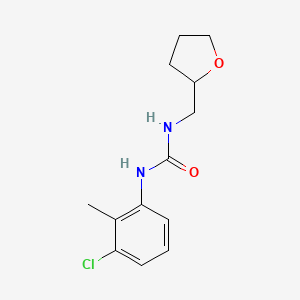
![4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7460993.png)
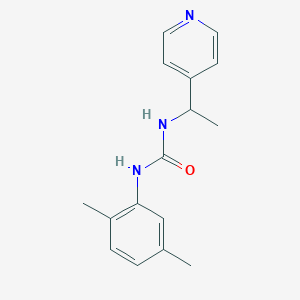
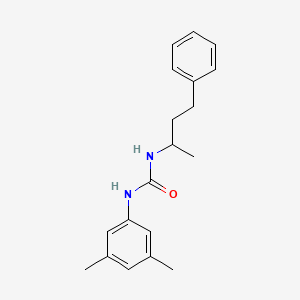
![5-[(4-bromophenyl)sulfonyl-methylamino]-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B7461002.png)
![3-[(2-Methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7461006.png)
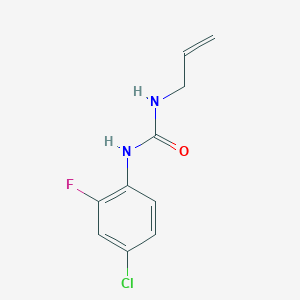
![6-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7461039.png)